tert-Butyl 3-hydroxy-4-[(propan-2-yl)amino]pyrrolidine-1-carboxylate
Description
Systematic Nomenclature and IUPAC Naming Conventions
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is tert-butyl (3R,4S)-3-hydroxy-4-(isopropylamino)pyrrolidine-1-carboxylate . The nomenclature follows these rules:
- The parent structure is the pyrrolidine ring, a five-membered saturated heterocycle containing one nitrogen atom.
- Substituents are numbered to assign the lowest possible locants. The tert-butoxycarbonyl (Boc) group occupies position 1, while the hydroxyl and isopropylamino groups are at positions 3 and 4, respectively.
- Stereochemical descriptors (3R,4S) indicate the absolute configuration of the chiral centers at C3 and C4, consistent with crystallographic data from related compounds.
Alternative naming conventions include specifying the pyrrolidine ring as 1-carboxylate to emphasize the Boc protecting group’s position. Synonymous terms such as N-Boc-3-hydroxy-4-isopropylaminopyrrolidine are also used in synthetic chemistry literature.
Molecular Formula and Structural Isomerism Analysis
The molecular formula C₁₂H₂₃N₂O₃ derives from:
- Pyrrolidine core : C₄H₈N
- tert-Butyl carboxylate group : C₅H₉O₂
- Hydroxyl (-OH) and isopropylamino (-NH-C₃H₇) substituents : O and N, respectively.
| Component | Contribution to Formula |
|---|---|
| Pyrrolidine ring | C₄H₈N |
| Boc group | C₅H₉O₂ |
| Hydroxyl group | O |
| Isopropylamino group | C₃H₇N |
Structural isomerism arises from:
- Positional isomerism : Alternative placements of the hydroxyl and amino groups on the pyrrolidine ring (e.g., 2-hydroxy-5-amino vs. 3-hydroxy-4-amino).
- Functional group isomerism : Substitution of the hydroxyl group with alternative oxygen-containing moieties (e.g., ethers or ketones).
- Stereoisomerism : Four possible diastereomers due to chiral centers at C3 and C4, though the (3R,4S) configuration is most commonly reported.
Comparisons with analogous compounds, such as tert-butyl 3-(isopropylamino)pyrrolidine-1-carboxylate (C₁₂H₂₄N₂O₂), highlight the impact of hydroxyl group addition on polarity and hydrogen-bonding capacity.
Stereochemical Configuration and Chiral Center Identification
The compound exhibits two chiral centers at C3 (hydroxyl-bearing carbon) and C4 (isopropylamino-bearing carbon). Key stereochemical features include:
- C3 configuration : The hydroxyl group adopts an R configuration in the predominant stereoisomer, as confirmed by X-ray diffraction studies of related tert-butyl pyrrolidine carboxylates.
- C4 configuration : The isopropylamino group occupies an S configuration, leading to a cis-relationship with the C3 hydroxyl group in the (3R,4S) diastereomer.
| Chiral Center | Substituent Priorities (Cahn-Ingold-Prelog) | Configuration |
|---|---|---|
| C3 | OH > Boc > pyrrolidine N > CH₂ | R |
| C4 | NH(iPr) > Boc > CH(OH) > CH₂ | S |
The stereochemical integrity of these centers is critical for biological activity in analogous compounds, such as protease inhibitors.
Crystallographic Data and Conformational Analysis
While direct crystallographic data for this compound are limited, studies on structurally similar tert-butyl pyrrolidine derivatives provide insights:
- Ring puckering : The pyrrolidine ring typically adopts an envelope conformation , with C3 or C4 displaced from the plane formed by the other four atoms. In the (3R,4S) isomer, C3’s hydroxyl group favors an axial orientation to minimize steric clash with the Boc group.
- Hydrogen-bonding networks : The hydroxyl group participates in intramolecular hydrogen bonds with the carbonyl oxygen of the Boc group, stabilizing a folded conformation.
- Torsional angles : The N1-C2-C3-O3 torsion angle ranges between 60°–80° in analogous structures, influencing the spatial arrangement of substituents.
Table 1. Predicted Conformational Parameters
| Parameter | Value |
|---|---|
| Ring puckering amplitude | 0.4–0.6 Å |
| C3-O3 bond length | 1.42 Å |
| N4-C7 (iPr) bond length | 1.45 Å |
These features align with density functional theory (DFT) calculations for tert-butyl 3-hydroxy-4-aminopyrrolidine-1-carboxylate derivatives, which predict a 5–7 kcal/mol preference for the (3R,4S) diastereomer over other configurations.
Properties
Molecular Formula |
C12H24N2O3 |
|---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-4-(propan-2-ylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O3/c1-8(2)13-9-6-14(7-10(9)15)11(16)17-12(3,4)5/h8-10,13,15H,6-7H2,1-5H3 |
InChI Key |
HNGLZWGQIXXERA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1CN(CC1O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Hydrogenation of Protected Amines
A common approach involves hydrogenating a benzyl-protected precursor to expose the primary amine. For example:
- Starting material : [trans-(±)]-3-hydroxy-4-[(phenylmethyl)amino]-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester.
- Conditions : Hydrogenation over 10% palladium-on-carbon in ethanol at room temperature for 3.5 hours.
- Outcome : Yields tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate, a precursor for further functionalization.
Introduction of Isopropylamino Group
The amine intermediate undergoes reductive alkylation or nucleophilic substitution to introduce the isopropylamino moiety:
- Reagents : Acetone (for reductive amination) or isopropyl halides.
- Conditions : Sodium cyanoborohydride in methanol or Mitsunobu conditions (e.g., DIAD, PPh₃).
- Yield : ~60–70% after purification by silica gel chromatography.
Oxidation and Protection
Dess-Martin periodinane in dichloromethane is used to oxidize secondary alcohols to ketones when required. The tert-butyl carbamate (Boc) group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions.
Industrial Production Methods
Industrial synthesis prioritizes scalability and cost-effectiveness:
Continuous Flow Systems
- Reactor type : Automated continuous flow reactors enhance mixing and heat transfer.
- Advantages : Improved yield (85–90%) and reduced reaction time compared to batch processes.
Catalytic Hydrogenation Optimization
- Catalyst : Palladium on carbon (Pd/C) or Raney nickel.
- Scale-up : Reactions conducted in stainless steel autoclaves under 50–100 psi H₂.
Reaction Optimization and Case Studies
Coupling Reactions
The compound serves as an intermediate in peptide coupling:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Acylation | EDCI/HOBT, DCM, RT | 62% |
| Deprotection | HCl in ethanol | Quantitative |
Stereochemical Control
- Chiral resolution : Use of (R)- or (S)-BINOL-derived catalysts ensures enantioselective synthesis.
- Outcome : >95% enantiomeric excess (ee) for pharmaceutical-grade material.
Key Data Tables
Table 1: Representative Synthetic Routes
Table 2: Industrial vs. Laboratory Methods
| Parameter | Laboratory | Industrial |
|---|---|---|
| Scale | <1 kg | >100 kg |
| Yield | 60–70% | 85–90% |
| Purity | >95% | >99% |
Challenges and Solutions
- Impurity control : Recrystallization from ethyl acetate/cyclohexane removes byproducts.
- Moisture sensitivity : Reactions conducted under nitrogen atmosphere.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-hydroxy-4-[(propan-2-yl)amino]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as Dess-Martin periodinane.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
tert-Butyl 3-hydroxy-4-[(propan-2-yl)amino]pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-hydroxy-4-[(propan-2-yl)amino]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
(a) Amino Group Modifications
- tert-Butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate CAS No.: 429673-81-4 Molecular Formula: C₁₀H₂₀N₂O₃ Key Difference: Methylamino group at position 4 instead of isopropylamino.
- (3R,4R)-tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate CAS No.: 330681-18-0 Similarity Score: 1.00 (structural similarity) Key Difference: Amino and hydroxyl groups swapped at positions 3 and 3. Impact: Altered hydrogen-bonding capacity and stereochemical interactions .
(b) Functional Group Replacements
- (3R,4R)-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate CAS No.: 1400562-12-0 Similarity Score: 0.96 Key Difference: Methoxy group replaces hydroxyl at position 4. Impact: Increased lipophilicity and reduced polarity, affecting membrane permeability .
- (3R,4R)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No.: 635319-09-4 Molecular Formula: C₁₀H₁₉NO₄ Key Difference: Hydroxymethyl group at position 4 instead of isopropylamino.
(c) Ring Size Variations
- trans-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate CAS No.: 1268511-99-4 Similarity Score: 0.91 Key Difference: Piperidine (6-membered ring) instead of pyrrolidine (5-membered). Impact: Reduced ring strain and altered conformational flexibility, which may influence receptor binding .
Physicochemical Properties
Estimated based on molecular formula; *Predicted based on functional groups.
Research Findings and Trends
- Stereochemical Influence : The (3S,4S) configuration in the target compound may enhance enantioselectivity in asymmetric catalysis compared to (3R,4R) isomers .
- Biological Activity: Hydroxyl and amino groups correlate with kinase inhibition, while methoxy groups are associated with antimicrobial activity .
- Synthetic Methods : tert-Butyl carbamate protection is widely used in solid-phase peptide synthesis (SPPS) for intermediates .
Biological Activity
tert-Butyl 3-hydroxy-4-[(propan-2-yl)amino]pyrrolidine-1-carboxylate, with the CAS number 1417171-94-8, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a hydroxyl group and an isopropyl amino substituent, suggesting possible interactions with biological systems. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₄N₂O₃ |
| Molecular Weight | 244.33 g/mol |
| CAS Number | 1417171-94-8 |
Research into the mechanisms of action of this compound has indicated several pathways through which it may exert its effects:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase and β-secretase, which are involved in neurodegenerative diseases like Alzheimer's. This inhibition can prevent the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's pathology .
- Antioxidant Properties : Some studies suggest that derivatives of pyrrolidine can exhibit antioxidant activity, reducing oxidative stress in cells. This activity may protect neuronal cells from damage induced by reactive oxygen species (ROS) .
- Neuroprotective Effects : Preliminary in vitro studies indicate that this compound may protect astrocytes from apoptosis induced by amyloid-beta exposure, potentially through modulation of inflammatory cytokines like TNF-α .
Biological Activity
The biological activities associated with this compound can be categorized into several areas:
Antimicrobial Activity
Recent research has explored the antimicrobial properties of pyrrolidine derivatives. While specific data on this compound is limited, related compounds have demonstrated significant activity against various bacterial strains. For instance, certain pyrrole derivatives showed minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL against Staphylococcus aureus . The potential for antimicrobial activity in this compound warrants further investigation.
Neuroprotective Effects
As mentioned earlier, the compound's ability to inhibit β-secretase and reduce amyloid-beta aggregation suggests potential applications in neurodegenerative disease treatment. In vitro studies have indicated that it can reduce cell death in astrocytes exposed to amyloid-beta, highlighting its neuroprotective potential .
Case Studies
A review of literature reveals limited direct case studies on this compound specifically; however, related compounds provide insights into its potential applications:
- Study on Neuroprotective Effects : A study demonstrated that a pyrrolidine derivative exhibited protective effects against Aβ-induced toxicity in astrocytes by modulating inflammatory responses and reducing oxidative stress markers .
- Antimicrobial Evaluation : In a comparative study involving various pyrrole derivatives, some showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that similar derivatives could be explored for their efficacy against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
